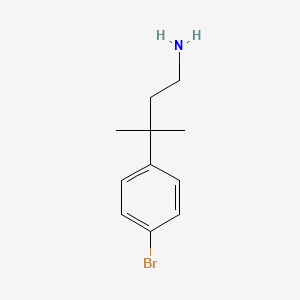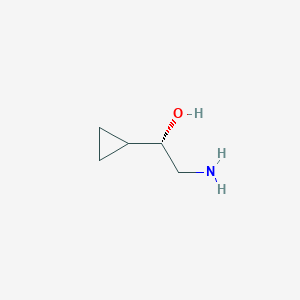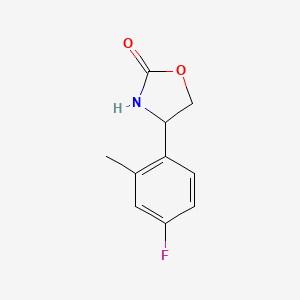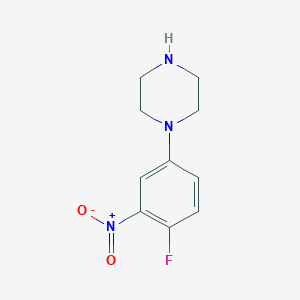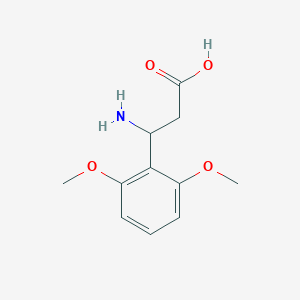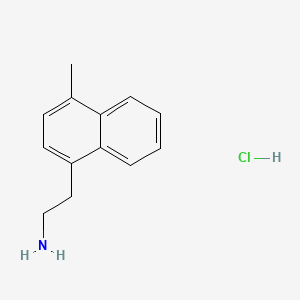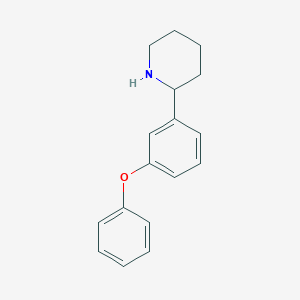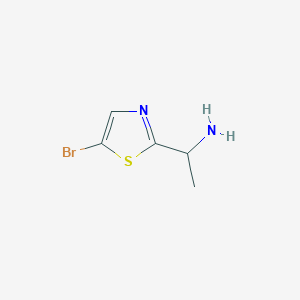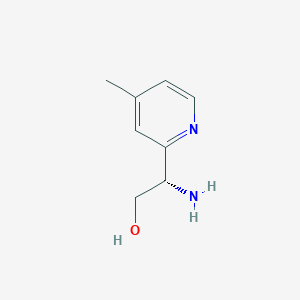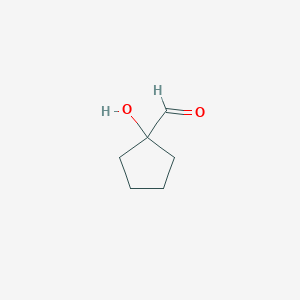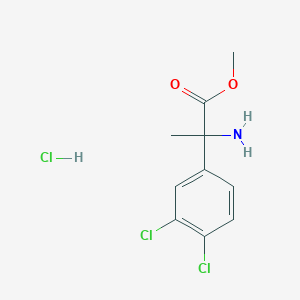
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methyl ester group, an amino group, and two chlorine atoms attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride typically involves the esterification of 2-amino-2-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride can be compared with other similar compounds, such as:
- Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
- Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Propiedades
Fórmula molecular |
C10H12Cl3NO2 |
|---|---|
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3,4-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5H,13H2,1-2H3;1H |
Clave InChI |
CNUNTNNWLYHGKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


